

Application Notes and Protocols: SR-3737 for Laboratory Research

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Compound of Interest

Compound Name: SR-3737

Cat. No.: B1682622

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Product Description

SR-3737 is a potent and selective, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, with high affinity for the p110 α subunit. As a critical signaling pathway in cell growth, proliferation, and survival, the PI3K/Akt/mTOR cascade is a key target in oncology research. These application notes provide detailed protocols for characterizing the in vitro and in vivo activity of **SR-3737**.

Mechanism of Action

SR-3737 selectively inhibits the p110 α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Caption: **SR-3737** inhibits PI3K, blocking downstream signaling to Akt and mTOR.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **SR-3737**.

Table 1: In Vitro IC50 Values for **SR-3737**

| Cell Line | Cancer Type | IC50 (nM) |
|-----------|-----------------|-----------|
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 89.7 |
| U87-MG | Glioblastoma | 32.5 |
| PC-3 | Prostate Cancer | 112.4 |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Volume (mm ³) at Day 21 | Percent Inhibition (%) |
|--------------------|-----------------|---|------------------------|
| MCF-7 | Vehicle | 1540 ± 180 | - |
| SR-3737 (50 mg/kg) | 616 ± 95 | 60 | |
| U87-MG | Vehicle | 1820 ± 210 | - |
| SR-3737 (50 mg/kg) | 819 ± 120 | 55 | |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol measures the effect of **SR-3737** on cell proliferation.

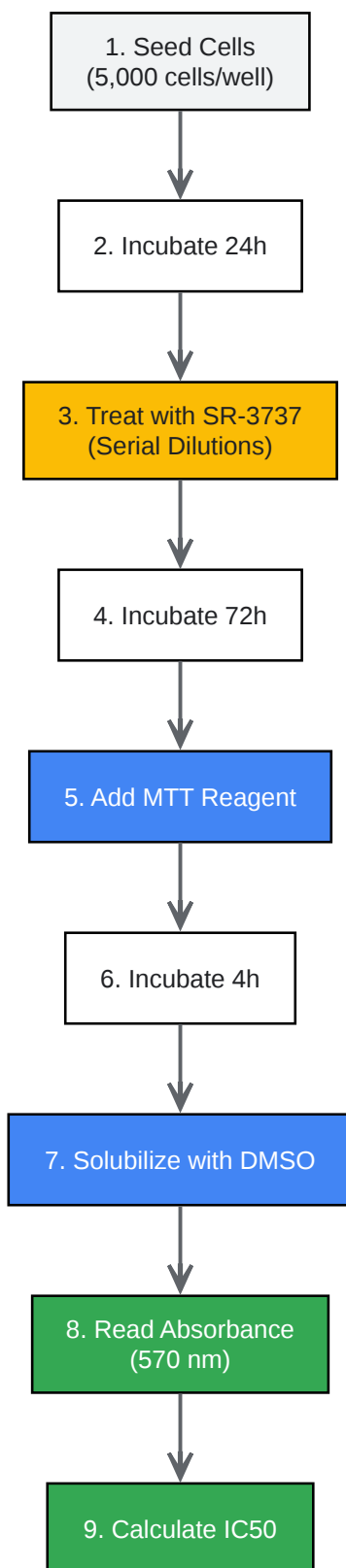
Materials:

- **SR-3737**
- Cancer cell lines (e.g., MCF-7, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT reagent (5 mg/mL in PBS)

- DMSO
- Plate reader (570 nm)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare a serial dilution of **SR-3737** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **SR-3737** dilutions.
- Incubate for 72 hours.
- Add 20 μ L of MTT reagent to each well and incubate for 4 hours.
- Aspirate the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of **SR-3737**.



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Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Western Blot for Phospho-Akt

This protocol assesses the inhibition of PI3K signaling by measuring the phosphorylation of Akt.

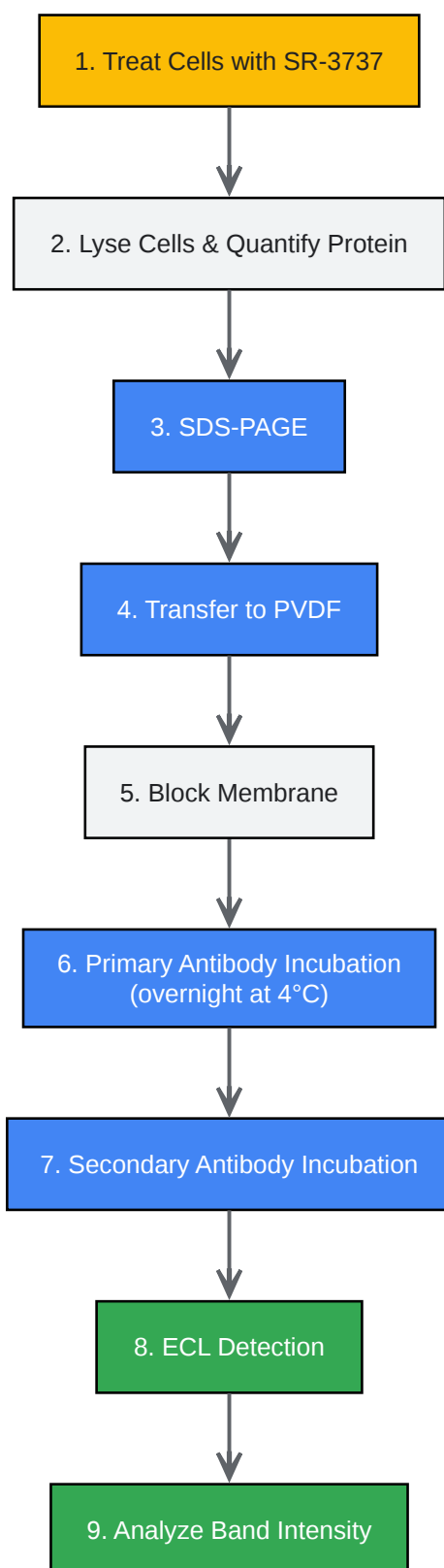
Materials:

- **SR-3737**
- Cancer cell lines
- Lysis buffer (RIPA) with protease and phosphatase inhibitors
- Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
- HRP-conjugated secondary antibody
- ECL substrate
- SDS-PAGE gels and transfer system

Procedure:

- Culture cells to 70-80% confluency.
- Treat cells with various concentrations of **SR-3737** for 2 hours.
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

- Detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phospho-Akt.



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Caption: Workflow for Western blot analysis of phospho-Akt.

Safety and Handling

SR-3737 is intended for laboratory research use only. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

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